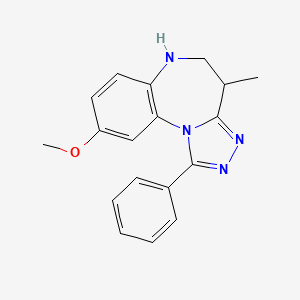
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a complex heterocyclic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structure of this compound, which includes a triazole ring fused to a benzodiazepine core, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This step involves the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or ester to form the benzodiazepine core.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors for cyclization steps, continuous flow reactors for alkylation, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with others, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine with a similar structure but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant effects, it shares some structural similarities with the compound .
Uniqueness
5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
54028-95-4 |
|---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
9-methoxy-4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C18H18N4O/c1-12-11-19-15-9-8-14(23-2)10-16(15)22-17(12)20-21-18(22)13-6-4-3-5-7-13/h3-10,12,19H,11H2,1-2H3 |
InChI Key |
IBGNEMJLBLMDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=C(C=C2)OC)N3C1=NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















